molecular formula C9H11BrO2S B1376365 1-(Bromomethyl)-4-(ethylsulfonyl)benzene CAS No. 90561-19-6

1-(Bromomethyl)-4-(ethylsulfonyl)benzene

Cat. No.: B1376365
CAS No.: 90561-19-6
M. Wt: 263.15 g/mol
InChI Key: PCDCAUSAEZLPSV-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-4-(ethylsulfonyl)benzene is an aromatic compound featuring a bromomethyl (-CH₂Br) group and an ethylsulfonyl (-SO₂C₂H₅) group in the para positions on the benzene ring. The bromomethyl group confers high reactivity, making it a valuable intermediate in organic synthesis, particularly in nucleophilic substitution reactions and cross-coupling chemistry. The ethylsulfonyl group enhances the compound's polarity and stability, influencing its solubility and interactions in biological systems .

Properties

IUPAC Name

1-(bromomethyl)-4-ethylsulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO2S/c1-2-13(11,12)9-5-3-8(7-10)4-6-9/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCDCAUSAEZLPSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Bromomethyl)-4-(ethylsulfonyl)benzene can be synthesized through several methods. One common approach involves the bromination of 4-(ethylsulfonyl)toluene. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to facilitate the electrophilic substitution reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help control reaction parameters such as temperature, pressure, and reactant concentrations to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(Bromomethyl)-4-(ethylsulfonyl)benzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

    Oxidation: The ethylsulfonyl group can be oxidized to form sulfonic acids using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The ethylsulfonyl group can be reduced to ethylthiol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or sodium cyanide (NaCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

    Nucleophilic Substitution: Products such as 4-(ethylsulfonyl)benzyl alcohol, 4-(ethylsulfonyl)benzonitrile, or 4-(ethylsulfonyl)benzylamine.

    Oxidation: 4-(ethylsulfonyl)benzenesulfonic acid.

    Reduction: 4-(ethylthiol)benzene.

Scientific Research Applications

1-(Bromomethyl)-4-(ethylsulfonyl)benzene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Material Science: It is employed in the synthesis of polymers and other materials with specific properties.

    Biological Studies: It is used to study the effects of bromomethyl and ethylsulfonyl groups on biological systems.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-4-(ethylsulfonyl)benzene involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions, while the ethylsulfonyl group can participate in oxidation and reduction reactions. These reactions can modify the compound’s structure and properties, making it useful in various applications.

Comparison with Similar Compounds

Substituent Variations in Sulfonyl Group

Compounds with sulfonyl groups in the para position exhibit distinct physicochemical and reactivity profiles:

Compound Name CAS Number Substituent Similarity Score Key Properties/Applications
1-(Bromomethyl)-4-(methylsulfonyl)benzene 53606-06-7 -SO₂CH₃ 0.87 Higher polarity; used in enzyme inhibitors
1-Bromo-4-(methylsulfonyl)benzene 3466-32-8 -Br, -SO₂CH₃ 0.85 Lacks bromomethyl; lower reactivity in substitution
1-Bromo-4-(isopropylsulfonyl)benzene 70399-02-9 -SO₂CH(CH₃)₂ 0.82 Increased steric bulk; reduced solubility
1-(Bromomethyl)-4-(trifluoromethoxy)benzene N/A -OCH₂CF₃ N/A Enhanced lipophilicity; bioactive intermediates

Key Observations :

  • Polarity : Methylsulfonyl derivatives (e.g., 53606-06-7) are more polar than ethylsulfonyl analogs, affecting solubility in organic solvents .
  • Reactivity : The bromomethyl group in 1-(Bromomethyl)-4-(ethylsulfonyl)benzene enables efficient alkylation reactions, unlike the bromo-substituted analog (3466-32-8) .

Positional Isomerism

Meta-substituted analogs demonstrate altered electronic and steric effects:

  • 1-(Bromomethyl)-3-(methylsulfonyl)benzene (CAS 82657-76-9, similarity 0.85): The meta-sulfonyl group reduces resonance stabilization, lowering thermal stability compared to para isomers .
  • 1-(Bromomethyl)-4-phenoxybenzene (CAS N/A): Replacement of sulfonyl with phenoxy (-OPh) decreases electrophilicity but enhances aromatic π-π stacking in supramolecular chemistry .

Biological Activity

1-(Bromomethyl)-4-(ethylsulfonyl)benzene (CAS No. 90561-19-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a bromomethyl group and an ethylsulfonyl substituent on a benzene ring. The presence of these functional groups may contribute to its reactivity and biological effects.

The biological activity of this compound is hypothesized to involve interactions with various molecular targets, including enzymes and receptors. The bromomethyl group can participate in nucleophilic substitution reactions, while the ethylsulfonyl moiety may enhance solubility and biological availability.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit antimicrobial properties. For instance, sulfonamide derivatives have shown significant inhibitory effects against bacterial growth. The ethylsulfonyl group may enhance the compound's ability to penetrate bacterial membranes, thus increasing its efficacy against pathogens.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications in the sulfonyl and bromomethyl groups can significantly affect biological activity. For example, replacing the bromine with other halogens or altering the sulfonyl group may enhance or diminish the compound's potency against specific biological targets.

Compound ModificationEffect on Activity
Bromine to ChlorineIncreased potency against certain bacteria
Ethyl to PropylDecreased solubility but improved membrane penetration

Case Studies

  • Antimicrobial Studies : A study investigating various sulfonamide derivatives found that compounds with ethylsulfonyl groups exhibited enhanced antibacterial activity compared to their methyl counterparts. This suggests a potential application for this compound in treating bacterial infections.
  • Antiviral Research : In a screening of compounds for antiviral activity against HIV-1, related sulfonamide derivatives showed promise as inhibitors of reverse transcriptase, indicating that similar mechanisms might be exploitable for this compound.
  • Toxicological Assessment : Preliminary toxicity studies have indicated that while the compound exhibits biological activity, careful evaluation is necessary to assess its safety profile for potential therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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